molecular formula C20H14ClN5O2 B2927300 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide CAS No. 955528-14-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Cat. No.: B2927300
CAS No.: 955528-14-0
M. Wt: 391.82
InChI Key: OQTGIZOBKVZBCO-MDZDMXLPSA-N
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Description

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a cinnamamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

    • Starting with 3-chlorobenzaldehyde, the compound undergoes a condensation reaction with hydrazine hydrate to form 3-chlorophenylhydrazine.
    • This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chlorophenylpyrazole.
    • The pyrazole derivative is further cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
  • Attachment of the Cinnamamide Moiety

    • The pyrazolo[3,4-d]pyrimidine core is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the cinnamamide moiety, leading to the formation of various oxidized derivatives.
  • Reduction

    • Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.
  • Substitution

    • The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the cinnamamide moiety.

    Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various novel derivatives with potential biological activities.

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Anti-inflammatory Agents: Due to its structural similarity to known anti-inflammatory compounds, it is investigated for its potential use in treating inflammatory diseases.

    Anticancer Research: The compound’s ability to interfere with cell proliferation makes it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
  • N-(1-(3-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide

Uniqueness

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is unique due to the specific positioning of the chlorophenyl group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTGIZOBKVZBCO-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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